Cas no 1019769-63-1 (4-(5-fluoro-2-hydroxyphenyl)butan-2-one)

4-(5-Fluoro-2-hydroxyphenyl)butan-2-one is a fluorinated aromatic ketone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a hydroxyl group and a fluorine substituent on the phenyl ring, enhancing its reactivity and utility as an intermediate in medicinal chemistry. The compound’s distinct electronic properties, conferred by the fluorine atom, may improve binding affinity in drug design, while the hydroxyl group offers a site for further functionalization. Its well-defined molecular framework makes it suitable for research in bioactive molecule development. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
4-(5-fluoro-2-hydroxyphenyl)butan-2-one structure
1019769-63-1 structure
商品名:4-(5-fluoro-2-hydroxyphenyl)butan-2-one
CAS番号:1019769-63-1
MF:C10H11FO2
メガワット:182.191546678543
CID:6443887
PubChem ID:67020238

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(5-fluoro-2-hydroxyphenyl)butan-2-one
    • 1019769-63-1
    • SCHEMBL1405167
    • EN300-1998612
    • インチ: 1S/C10H11FO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3
    • InChIKey: FSYMRCHOHTXOAB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)CCC(C)=O)O

計算された属性

  • せいみつぶんしりょう: 182.07430775g/mol
  • どういたいしつりょう: 182.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3Ų

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1998612-5g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
5g
$3520.0 2023-09-16
Enamine
EN300-1998612-0.05g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
0.05g
$1020.0 2023-09-16
Enamine
EN300-1998612-0.25g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
0.25g
$1117.0 2023-09-16
Enamine
EN300-1998612-0.5g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
0.5g
$1165.0 2023-09-16
Enamine
EN300-1998612-2.5g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
2.5g
$2379.0 2023-09-16
Enamine
EN300-1998612-10g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
10g
$5221.0 2023-09-16
Enamine
EN300-1998612-0.1g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
0.1g
$1068.0 2023-09-16
Enamine
EN300-1998612-1g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
1g
$1214.0 2023-09-16
Enamine
EN300-1998612-1.0g
4-(5-fluoro-2-hydroxyphenyl)butan-2-one
1019769-63-1
1g
$0.0 2023-06-07

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 関連文献

4-(5-fluoro-2-hydroxyphenyl)butan-2-oneに関する追加情報

Professional Introduction to 4-(5-fluoro-2-hydroxyphenyl)butan-2-one (CAS No. 1019769-63-1)

4-(5-fluoro-2-hydroxyphenyl)butan-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1019769-63-1, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of both a fluoro substituent and a hydroxy group in its aromatic ring contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic organic chemistry.

The compound's molecular structure, consisting of a butan-2-one backbone attached to a phenyl ring with specific functional groups, enables it to participate in various chemical transformations. These transformations are crucial for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The fluoro group, in particular, is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs, enhancing their bioavailability and metabolic stability. This feature has made 4-(5-fluoro-2-hydroxyphenyl)butan-2-one a subject of extensive research in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting various diseases. The compound 4-(5-fluoro-2-hydroxyphenyl)butan-2-one has been explored as a potential scaffold for designing new drugs due to its versatile reactivity and structural features. Studies have demonstrated its utility in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The hydroxy group on the phenyl ring allows for further functionalization, enabling the creation of derivatives with enhanced binding affinity and selectivity.

The role of fluorine-containing compounds in modern medicine cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved drug efficacy and reduced side effects. In the case of 4-(5-fluoro-2-hydroxyphenyl)butan-2-one, the fluorine substituent enhances its interaction with biological targets, thereby improving its therapeutic potential. This has led to several preclinical studies investigating its efficacy in models of neurological disorders, where fluorinated compounds have shown promise.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 4-(5-fluoro-2-hydroxyphenyl)butan-2-one. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of optimized derivatives with improved pharmacological properties. For instance, computational studies have revealed that modifications to the hydroxy-substituted phenyl ring can significantly alter the compound's binding affinity to specific enzymes involved in disease pathways.

The synthesis of 4-(5-fluoro-2-hydroxyphenyl)butan-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the fluorine substituent efficiently. Additionally, protecting group strategies have been employed to safeguard sensitive functional groups during synthesis, ensuring optimal reaction outcomes.

The compound's stability under various conditions is another critical factor that has been extensively studied. Research has focused on understanding how 4-(5-fluoro-2-hydroxyphenyl)butan-2-one behaves under different storage conditions, including temperature and humidity variations. These studies are crucial for ensuring that the compound maintains its integrity throughout the drug development process and during commercial distribution. Stability data has informed formulation strategies that enhance shelf life and prevent degradation.

In conclusion, 4-(5-fluoro-2-hydroxyphenyl)butan-2-one (CAS No. 1019769-63-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both fluorine and hydroxyl groups, make it a valuable building block for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the design of drugs targeting neurological and inflammatory diseases. As computational chemistry and synthetic methodologies advance, further insights into the pharmacological properties of 4-(5-fluoro-2-hydroxyphenyl)butan-2-one are expected to emerge, driving innovation in drug discovery.

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